Fmoc-Thr(tBu)-Bt

Description

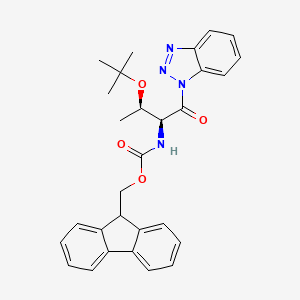

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVGPNGFTGWMMU-DWXRJYCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653831 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-39-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Thr Tbu Bt

Precursor Synthesis: Fmoc-Thr(tBu)-OH

The synthesis of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is a foundational step, requiring precise control over stereochemistry and the strategic application of protecting groups. This compound serves as a building block for incorporating threonine residues into peptide chains during solid-phase peptide synthesis (SPPS). peptide.comadvancedchemtech.com

Stereoselective Synthesis of L-Threonine Derivatives

The synthesis of threonine derivatives must maintain the specific (2S, 3R) stereochemistry of the natural L-threonine. Various stereoselective methods have been developed to achieve this. One notable approach involves the asymmetric synthesis from achiral precursors, often employing chiral auxiliaries or catalysts to direct the stereochemical outcome. nih.govrenyi.hu For instance, methods like the Sharpless asymmetric epoxidation of allylic alcohols can be utilized to establish the required stereocenters, which are then converted to the corresponding amino acid. renyi.hu Another strategy involves the diastereoselective 1,4-addition of organocuprates to chiral α,β-unsaturated esters derived from Garner's aldehyde. researchgate.net Additionally, dipeptides containing L-threonine can be synthesized and subsequently modified to yield the desired derivatives, ensuring the retention of the original stereoconfiguration. nih.govresearchgate.net

Regioselective Protection of the Threonine β-Hydroxyl Group with the tert-Butyl Moiety

The hydroxyl group on the side chain of threonine is reactive and must be protected to prevent unwanted side reactions during peptide synthesis. ontosight.ai The tert-butyl (tBu) group is a commonly used protecting group for this purpose due to its stability under the basic conditions used for Fmoc group removal and its lability under acidic conditions for final deprotection. ontosight.aipeptide.comiris-biotech.de

A common method for introducing the tBu group involves the reaction of a threonine derivative, such as L-threonine methyl ester hydrochloride, with isobutene in the presence of a strong acid catalyst like sulfuric acid. google.com This reaction proceeds via the formation of a tert-butyl cation, which then undergoes electrophilic attack on the β-hydroxyl group. The regioselectivity for the β-hydroxyl over other potential reaction sites is a key aspect of this step.

Installation of the Nα-Fmoc Protecting Group

The Nα-amino group of threonine must be protected to control peptide bond formation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used in SPPS due to its base-lability, allowing for orthogonal deprotection strategies. iris-biotech.detotal-synthesis.compeptide.com

The Fmoc group is typically introduced by reacting the amino acid with a Fmoc-donating reagent. total-synthesis.com A common and efficient method involves the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a mixed solvent system like THF/water or acetone/water. google.comtotal-synthesis.comgoogle.com The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-OSu, leading to the formation of the stable Fmoc-carbamate. total-synthesis.com

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions at each stage is critical for maximizing the yield and purity of Fmoc-Thr(tBu)-OH. For the initial esterification and subsequent tert-butylation, controlling temperature and reaction time is crucial. For instance, a patented method describes the reaction of L-threonine with thionyl chloride in methanol (B129727) at 40-45°C for 18-20 hours to form the methyl ester hydrochloride. google.com The subsequent tert-butylation with isobutene is performed at a low temperature (0-5°C) for an extended period (24-48 hours) to ensure high conversion. google.com

During the Fmoc protection step, the stoichiometry of the reagents and the pH of the reaction medium are important parameters. Using a slight excess of Fmoc-OSu ensures complete reaction of the amino group. google.com Maintaining a basic pH is necessary to keep the amino group deprotonated and nucleophilic. total-synthesis.com Purification of the final product, typically by crystallization from a suitable solvent system like ethyl acetate (B1210297) and sodium chloride solution, is essential to achieve the high purity (≥98% by HPLC) required for peptide synthesis. google.com

Activation Strategies to Form the Benzotriazole (B28993) Ester (Fmoc-Thr(tBu)-Bt)

To facilitate peptide bond formation, the carboxylic acid of Fmoc-Thr(tBu)-OH must be activated. Conversion to a benzotriazole (Bt) ester is an effective activation strategy, creating a stable yet reactive species suitable for coupling reactions.

Direct Synthetic Routes from Fmoc-Thr(tBu)-OH to this compound Utilizing 1H-Benzotriazole and Activating Reagents (e.g., Thionyl Chloride)

A direct and efficient method for the synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles involves the reaction of the N-Fmoc-amino acid with 1H-benzotriazole and an activating agent such as thionyl chloride (SOCl₂). semanticscholar.org This one-pot procedure offers a straightforward route to the desired activated ester.

In a typical procedure, thionyl chloride is added to a solution of 1H-benzotriazole in an aprotic solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org After a brief stirring period, the N-Fmoc-amino acid, in this case, Fmoc-Thr(tBu)-OH, is added to the mixture. The reaction is generally allowed to proceed at room temperature for a couple of hours. semanticscholar.org The reaction of thionyl chloride with 1H-benzotriazole is thought to form an intermediate, which then reacts with the carboxylic acid of the Fmoc-amino acid to generate the benzotriazole ester.

Following the reaction, a standard workup procedure is employed. This typically involves evaporating the solvent, dissolving the residue in an organic solvent like ethyl acetate, and washing with an aqueous base (e.g., saturated sodium carbonate solution) to remove unreacted 1H-benzotriazole and any acidic byproducts. semanticscholar.org After drying and concentrating the organic phase, the product, this compound, can be precipitated and isolated as a crystalline solid. semanticscholar.org This method has been shown to produce N-(Fmoc-α-aminoacyl)benzotriazoles in good yields (69-90%) for a variety of amino acids. semanticscholar.org

Comparative Analysis of Different Activation Reagents and Conditions for Benzotriazole Ester Formation

The formation of the benzotriazole ester of Fmoc-Thr(tBu)-OH can be achieved through various activation methods. A common approach involves the use of a coupling reagent to facilitate the esterification.

One established method for creating N-(Fmoc-α-aminoacyl)benzotriazoles involves treating the N-Fmoc-α-amino acid with 1H-benzotriazole and thionyl chloride in tetrahydrofuran (THF) at room temperature. semanticscholar.org This procedure has been shown to produce crystalline N-(Fmoc-α-aminoacyl)benzotriazoles in good yields. semanticscholar.org

Alternative strategies for activating the carboxylic acid for coupling include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). semanticscholar.orgbachem.compeptide.com The combination of a carbodiimide (B86325) with HOBt forms a stable active ester, which can effectively suppress racemization and improve the yield and purity of the resulting product. creative-peptides.com

Phosphonium (B103445) and aminium/uronium salt-based reagents, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), represent another class of powerful coupling agents. bachem.compeptide.com These reagents are known for their high coupling efficiency and ability to minimize side reactions. bachem.comcreative-peptides.com HBTU, for instance, directly activates the carboxyl group to form an active ester. creative-peptides.com The combination of HBTU and HOBt is often used to enhance reaction efficiency and product purity. creative-peptides.com

The choice of activation reagent and conditions can significantly impact the reaction's efficiency and the purity of the final this compound. For instance, HBTU generally offers higher reaction efficiency compared to carbodiimide/HOBt systems, particularly in the synthesis of longer peptides. creative-peptides.com On the other hand, HOBt is highly effective at preventing racemization when used with carbodiimides. creative-peptides.com

Table 1: Comparison of Activation Reagent Systems

| Activation Reagent System | Mechanism | Advantages | Considerations |

|---|---|---|---|

| Thionyl Chloride / HOBt | Forms an acyl chloride intermediate which then reacts with HOBt. | Cost-effective and straightforward. semanticscholar.org | Generates HCl as a byproduct. |

| DCC or DIC / HOBt | Forms an O-acylisourea intermediate that reacts with HOBt to give the active ester. semanticscholar.orgcreative-peptides.com | Effective in suppressing racemization; DCC is inexpensive. creative-peptides.comthieme-connect.de | DCC can form an insoluble urea (B33335) byproduct; DIC is more suitable for solid-phase synthesis. peptide.com |

| HBTU / HOBt | HBTU directly activates the carboxyl group to form an active ester. creative-peptides.com | High reaction efficiency, good for complex couplings. creative-peptides.com | Can be more expensive than carbodiimide-based methods. |

| BOP | Converts carboxyl groups into -OBt esters. bachem.com | Excellent coupling behavior and solubility. bachem.com | Produces the carcinogenic byproduct HMPA. bachem.com |

Advanced Characterization of this compound for Synthetic Reliability

To ensure the reliability of this compound in peptide synthesis, rigorous characterization is essential. This involves confirming its chemical structure, assessing its purity, and understanding its solid-state properties.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, specific proton signals can be assigned to the different parts of the molecule, including the fluorenyl (Fmoc), tert-butyl (tBu), threonine, and benzotriazole (Bt) moieties. For example, characteristic aromatic proton signals for the Fmoc group typically appear in the downfield region of the spectrum. semanticscholar.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and the carbamate, for instance, have characteristic chemical shifts. semanticscholar.org The signals for the benzotriazole ring carbons also appear at expected positions. semanticscholar.org Detailed analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques, allows for the unambiguous confirmation of the this compound structure. mdpi.com

Table 2: Representative NMR Data for Fmoc-L-Thr(tBu)-Bt

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.30 - 7.26 | Aromatic protons (Fmoc, Bt) semanticscholar.org |

| 5.94 - 5.67 | NH and α-CH (Threonine) semanticscholar.org | |

| 4.62 - 4.22 | β-CH (Threonine), CH₂ and CH (Fmoc) semanticscholar.org | |

| 1.43 | γ-CH₃ (Threonine) semanticscholar.org | |

| 0.92 | t-Butyl protons semanticscholar.org | |

| ¹³C NMR | 169.9 | C=O (Ester) semanticscholar.org |

| 156.8 | C=O (Carbamate) semanticscholar.org | |

| 145.8 - 114.2 | Aromatic carbons (Fmoc, Bt) semanticscholar.org | |

| 74.3 | C(CH₃)₃ (t-Butyl) semanticscholar.org | |

| 68.0 - 60.6 | α-CH, β-CH (Threonine), CH₂ and CH (Fmoc) semanticscholar.org | |

| 28.0, 27.8 | C(CH₃)₃ (t-Butyl) semanticscholar.org |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. scienceopen.com

Purity Assessment using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. By employing a reversed-phase column, typically a C18 column, and a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), it is possible to separate the main compound from any impurities. semanticscholar.orgscienceopen.com The purity is quantified by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For use in peptide synthesis, a purity of ≥98% is often required. sigmaaldrich.com

Crystallographic Analysis and Implications for Reagent Stability and Handling

X-ray crystallography can provide the definitive three-dimensional structure of this compound in its solid state. Obtaining a crystal structure confirms the molecular connectivity and stereochemistry. While specific crystallographic data for this compound is not widely reported in general literature, the crystalline nature of N-(Fmoc-α-aminoacyl)benzotriazoles has been noted, suggesting good stability. semanticscholar.org Crystalline compounds are generally more stable and easier to handle than amorphous solids. The stability of these reagents is a significant advantage, as they can often be stored for extended periods without decomposition, ensuring their reactivity is preserved for use in peptide synthesis. semanticscholar.org The ability to be stored at room temperature for months without special handling has been reported for similar compounds. semanticscholar.org

Mechanistic and Kinetic Investigations of Fmoc Thr Tbu Bt Coupling Reactions

Fundamental Reaction Mechanisms in Peptide Bond Formation with N-Acylbenzotriazoles

N-acylbenzotriazoles are well-established as versatile and stable acylating agents in organic synthesis, including peptide chemistry. lupinepublishers.comlupinepublishers.comthieme-connect.com They offer a reliable alternative to more traditional acylating agents like acid chlorides, primarily due to their enhanced stability and ease of handling. lupinepublishers.comthieme-connect.com

The formation of a peptide bond using Fmoc-Thr(tBu)-Bt proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the incoming amino acid's free amine group acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole derivative. This attack leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the benzotriazolide anion and the formation of the new amide (peptide) bond. embrapa.br The high stability of the peptide bond formed is a result of overcoming a significant kinetic barrier, which necessitates the use of such activating groups to make the reaction kinetically favorable. embrapa.br

The efficiency of the coupling reaction is significantly influenced by the nature of the leaving group. Benzotriazole (B28993) (BtH) is a weak acid with a pKa of 8.2, which means its conjugate base, the benzotriazolide anion (Bt⁻), is a relatively stable species and therefore a good leaving group. lupinepublishers.comlupinepublishers.com This stability is crucial for driving the reaction forward. When the tetrahedral intermediate collapses, the departure of the stable benzotriazolide anion is thermodynamically favorable, facilitating the formation of the peptide bond. nih.gov The effectiveness of benzotriazole as a leaving group makes N-acylbenzotriazoles, including this compound, superior acylating agents compared to many alternatives. lupinepublishers.comlupinepublishers.com

Table 1: Properties of Benzotriazole as a Leaving Group

| Property | Description | Implication for Coupling Reactions |

|---|---|---|

| Acidity (pKa of BtH) | 8.2 lupinepublishers.comlupinepublishers.com | The conjugate base (benzotriazolide) is relatively weak and stable. |

| Leaving Group Ability | Good lupinepublishers.comlupinepublishers.comnih.gov | The stability of the benzotriazolide anion makes its departure from the tetrahedral intermediate thermodynamically favorable, driving the reaction forward. |

| Reactivity | Stable intermediate lupinepublishers.comlupinepublishers.com | N-acylbenzotriazoles are often crystalline, stable solids that can be stored, offering an advantage over highly reactive and unstable intermediates like acid chlorides. thieme-connect.com |

Comparative Kinetic and Efficiency Studies with Alternative Activated Threonine Derivatives

The choice of coupling reagent is a critical parameter in solid-phase peptide synthesis (SPPS), especially for sterically demanding residues like Thr(tBu). The reactivity of the activated species directly impacts coupling kinetics and the potential for side reactions. Below is a comparison of this compound with other common methods of activating Fmoc-Thr(tBu)-OH.

In situ activation involves generating the reactive species directly in the reaction vessel. This is the most common strategy in modern Fmoc-based SPPS. acs.org

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org However, this intermediate is prone to racemization and can undergo intramolecular rearrangement. To suppress these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used. wikipedia.orgluxembourg-bio.com These additives trap the O-acylisourea to form an active ester (e.g., OBt or OAt ester), which is less reactive but more selective, thereby minimizing racemization. embrapa.brwikipedia.org

Onium Salts: Aminium/uronium salts (HBTU, HATU) and phosphonium (B103445) salts (PyBOP, PyAOP) are among the most efficient and popular coupling reagents. luxembourg-bio.comsigmaaldrich.com These reagents react with the N-protected amino acid in the presence of a base (like DIPEA) to form an active ester or an acyloxy-amidinium/phosphonium salt. embrapa.brluxembourg-bio.com HATU, which is derived from HOAt, is generally considered more reactive than its HOBt-based counterpart, HBTU, and is particularly effective for sterically hindered couplings. luxembourg-bio.comsigmaaldrich.comresearchgate.net The use of these reagents, especially for challenging sequences, often leads to higher coupling yields and faster reaction times compared to carbodiimide-based methods. sigmaaldrich.com

Fmoc-Thr(tBu)-OSu is a pre-activated N-hydroxysuccinimide (OSu) ester. These esters are stable, often crystalline solids that can be isolated and stored before use. The coupling reaction proceeds through nucleophilic attack by the free amine on the activated carbonyl, with the succinimidyl group acting as the leaving group. While convenient and reliable, OSu esters are generally less reactive than the intermediates formed using potent in situ reagents like HATU. sigmaaldrich.com Their kinetics may be slower, potentially requiring longer reaction times or double coupling for difficult sequences.

Acid Chlorides: While highly reactive, acid chlorides are generally not used in modern Fmoc-SPPS. Their high reactivity can lead to numerous side reactions, and they are sensitive to moisture. N-acylbenzotriazoles are considered more stable and advantageous alternatives. lupinepublishers.comlupinepublishers.com

Acid Fluorides: Nα-Fmoc-amino acid fluorides are highly reactive acylating agents that have proven exceptionally useful for coupling sterically hindered amino acids. sigmaaldrich.com They can often succeed where other methods fail, especially in difficult couplings like the acylation of N-alkylated amino acids. sigmaaldrich.com The small size of the fluoride (B91410) leaving group minimizes steric hindrance during the coupling step. However, their preparation requires specific reagents (e.g., TFFH), and like acid chlorides, they are highly sensitive to moisture.

Table 2: Comparative Analysis of Activation Methods for Fmoc-Thr(tBu)-OH

| Activation Method | General Mechanism | Relative Kinetics/Reactivity | Advantages | Disadvantages/Side Reactions |

|---|---|---|---|---|

| This compound | Nucleophilic acyl substitution on a pre-formed N-acylbenzotriazole. lupinepublishers.comembrapa.br | Moderate to High. | Stable, isolable solid; good alternative to acid chlorides. lupinepublishers.comthieme-connect.com | May be less reactive than species from top-tier onium salts for highly hindered couplings. |

| In Situ: DIC + HOBt/HOAt | Forms an O-acylisourea intermediate, which is converted to a more stable OBt or OAt active ester. embrapa.brwikipedia.org | Moderate. HOAt provides faster kinetics than HOBt. luxembourg-bio.com | Cost-effective; additives suppress racemization. wikipedia.orgluxembourg-bio.com | Byproducts (urea) can be difficult to remove in some cases; generally slower than onium salts. luxembourg-bio.com |

| In Situ: HBTU / HATU | Forms an active ester (OBt/OAt) or acyloxy-amidinium salt. embrapa.brluxembourg-bio.com | High to Very High. HATU is generally more reactive than HBTU. luxembourg-bio.comsigmaaldrich.com | Fast and highly efficient, especially for hindered couplings; widely used in automated synthesis. sigmaaldrich.comnih.gov | Higher cost; potential for racemization if excess base is used or with sensitive residues. researchgate.netchempep.com |

| Pre-activated: Fmoc-Thr(tBu)-OSu | Nucleophilic acyl substitution on a pre-formed N-hydroxysuccinimide ester. | Moderate. | Stable, isolable solid; convenient for manual synthesis. | Less reactive than in situ methods with onium salts; may require longer coupling times. sigmaaldrich.com |

| Pre-activated: Fmoc-Thr(tBu)-F | Nucleophilic acyl substitution on a highly reactive acid fluoride. sigmaaldrich.com | Very High. | Excellent for extremely hindered couplings where other methods fail. sigmaaldrich.com | Highly moisture-sensitive; requires specific reagents for preparation; potential for side reactions due to high reactivity. |

Stereochemical Integrity and Racemization Prevention During Coupling

The preservation of chiral purity is a cornerstone of successful peptide synthesis. Racemization, the conversion of a chiral amino acid into a mixture of enantiomers, can compromise the biological activity and structural integrity of the final peptide. The use of activated amino acid derivatives like this compound is designed to facilitate efficient peptide bond formation while minimizing this unwanted side reaction.

Mechanisms of Racemization in Activated Amino Acid Coupling

Racemization during peptide bond formation is a significant concern, primarily occurring through the formation of a 5(4H)-oxazolone intermediate. uni-kiel.dersc.org The activation of the amino acid's carboxyl group, a necessary step for the coupling reaction, increases the acidity of the α-proton. highfine.com In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone (B7731731) ring. uni-kiel.de Subsequent attack by an amine can open this ring, yielding a mixture of D and L isomers in the peptide chain.

Several factors influence the rate of racemization, including the nature of the N-terminal protecting group, the type of activating agent, the base used, solvent, and temperature. rsc.orghighfine.com Notably, urethane-based protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, are known to significantly suppress racemization compared to simple N-acyl groups because the electron-donating nature of the urethane (B1682113) oxygen disfavors the formation of the oxazolone intermediate. bachem.com

Table 1: Key Factors Influencing Racemization in Peptide Coupling

| Factor | Influence on Racemization | Mechanism |

|---|---|---|

| N-Protecting Group | Urethane-type (Fmoc, Boc) groups reduce racemization risk compared to peptidyl or acyl groups. bachem.com | The urethane oxygen's electron-donating effect destabilizes the oxazolone intermediate. bachem.com |

| Activation Method | The type of coupling reagent and the resulting activated intermediate are critical. | Highly reactive intermediates can have a higher propensity for racemization if not rapidly consumed. |

| Base | Strong, non-sterically hindered bases can increase racemization by promoting α-proton abstraction. highfine.com | Bases like diisopropylethylamine (DIPEA) are commonly used, but weaker or more sterically hindered bases like collidine may be preferred in sensitive couplings. highfine.comchempep.com |

| Additives | Reagents like 1-hydroxybenzotriazole (HOBt) and its derivatives suppress racemization. uni-kiel.depeptide.com | Additives form an active ester intermediate that is less prone to racemization and reacts efficiently with the amine component. uni-kiel.de |

| Solvent & Temperature | Reaction conditions play a crucial role. | Higher temperatures and certain solvents can accelerate racemization pathways. rsc.org |

Evaluation of this compound's Influence on Chiral Purity

This compound refers to the 1-benzotriazolyl (Bt) active ester of Fmoc-protected, tert-butyl-ether-protected threonine. While often generated in situ using coupling reagents like TBTU/HOBt, the principle of its function remains the same. chempep.com The inclusion of the benzotriazole moiety is a deliberate strategy to ensure high chiral purity during the coupling step.

The primary mechanism by which the benzotriazolyl ester (OBt ester) of Fmoc-Thr(tBu)-OH preserves stereochemical integrity is by providing a highly efficient coupling pathway that outcompetes the racemization pathway via oxazolone formation. uni-kiel.de The OBt ester is sufficiently reactive to couple with the free amine of the growing peptide chain at a rate faster than the base-catalyzed formation of the oxazolone. uni-kiel.depeptide.com

Studies on coupling methods have consistently shown that the addition of HOBt or its derivatives significantly reduces the level of racemization. uni-kiel.depeptide.com For instance, coupling Fmoc-amino acids using carbodiimides in the presence of HOBt is a standard method for minimizing epimerization. bachem.com The use of urethane-protected amino acids like Fmoc-Thr(tBu)-OH, combined with HOBt-based activation, provides two layers of protection against racemization. bachem.com While specific kinetic data for the isolated this compound is not extensively documented in the literature, the near-ubiquitous use of HOBt-based activation for sensitive amino acids attests to its effectiveness in maintaining chiral purity. researchgate.net Research on the enantioseparation of Nα-Fmoc amino acids has shown that even under analytical conditions, derivatives like Fmoc-Thr(tBu)-OH can be challenging to resolve, highlighting the importance of synthesis methods that prevent the formation of diastereomeric impurities. nih.gov

Solvent Effects on Reaction Kinetics, Coupling Efficiency, and Side Reaction Suppression

The choice of solvent in solid-phase peptide synthesis (SPPS) is critical, as it affects all aspects of the process, from resin swelling and reagent solvation to reaction rates and the prevalence of side reactions. peptide.com

The solvent must effectively swell the polymer resin support to ensure that the reactive sites on the growing peptide chain are accessible. chempep.com Furthermore, it must adequately solvate the protected amino acid and coupling reagents to facilitate a homogenous reaction environment. Polar aprotic solvents are most commonly employed for these reasons. peptide.com

Kinetics and Efficiency: The reaction kinetics of the coupling step are directly influenced by the solvent's ability to solvate the reactants and stabilize the transition state.

N,N-Dimethylformamide (DMF) is the most traditional and widely used solvent in SPPS due to its excellent solvating properties and ability to swell polystyrene-based resins.

N-Methyl-2-pyrrolidone (NMP) is often considered a superior alternative to DMF, particularly for difficult sequences prone to aggregation, as it has stronger solvating capabilities. peptide.com

Dimethyl sulfoxide (B87167) (DMSO) can be used as a co-solvent, often with NMP, to disrupt secondary structures of aggregating peptides, thereby improving coupling efficiency. peptide.com

Side Reaction Suppression: The solvent environment can either promote or suppress various side reactions. Peptide aggregation, a common problem in SPPS, is highly sequence-dependent and can be mitigated by the choice of solvent. peptide.com By disrupting the intermolecular hydrogen bonds that lead to aggregation, solvents like NMP or the addition of chaotropic agents can improve both coupling and deprotection steps. peptide.com

For threonine residues, the tert-butyl (tBu) ether protecting group is robust and effectively prevents side reactions at the hydroxyl group, such as O-acylation, under standard coupling conditions. chempep.com However, other side reactions like diketopiperazine formation, which is prevalent at the dipeptide stage, can be influenced by the reaction conditions, including the solvent. chempep.compeptide.com

Table 2: Effects of Common Solvents on Peptide Coupling Reactions

| Solvent | Resin Swelling | Solvation of Reagents | Effect on Aggregation | Notes |

|---|---|---|---|---|

| DMF (Dimethylformamide) | Good | Good | Standard performance, may not be sufficient for highly aggregating sequences. | Most commonly used solvent in SPPS. rsc.org |

| NMP (N-Methylpyrrolidone) | Excellent | Excellent | Superior to DMF in disrupting aggregation. peptide.com | Often used for "difficult" or hydrophobic sequences. peptide.com |

| DMSO (Dimethyl sulfoxide) | Moderate | Excellent | Potent hydrogen bond disrupter, often used as an additive. peptide.com | Can improve solubility and disrupt secondary structures. peptide.com |

| DCM (Dichloromethane) | Good | Moderate | Not typically used for coupling; more common for washing and some deprotection steps. | Less polar, not ideal for solvating peptides. |

Applications of Fmoc Thr Tbu Bt in Solid Phase Peptide Synthesis Spps

Integration into Standard Fmoc/tBu SPPS Protocols

The incorporation of the Thr(tBu) moiety using benzotriazole (B28993) activation is a well-established procedure in standard Fmoc/tBu synthesis cycles. The process involves a repeating cycle of Fmoc deprotection, typically with piperidine (B6355638) in DMF, followed by the coupling of the next Fmoc-protected amino acid. chempep.comnih.gov

To ensure efficient peptide bond formation, particularly with a sterically hindered residue like Thr(tBu), optimized coupling protocols are essential. Activation of Fmoc-Thr(tBu)-OH is commonly achieved using aminium-based reagents or carbodiimides with benzotriazole-based additives. These reagents convert the carboxyl group of the amino acid into a reactive ester, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

For instance, a standard coupling protocol may involve using several equivalents of Fmoc-Thr(tBu)-OH, an activating agent like HBTU, and a base such as N,N-diisopropylethylamine (DIPEA) or collidine in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). luxembourg-bio.comchempep.com The use of additives like HOBt or its more reactive derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), helps to suppress side reactions and minimize racemization. nih.gov

Table 1: Comparison of Common Coupling Reagents for Fmoc-Thr(tBu)-OH Activation

| Coupling Reagent System | Description | Advantages | Considerations |

|---|---|---|---|

| DIC/HOBt | A carbodiimide (B86325) (DIC) combined with a benzotriazole additive (HOBt). | Cost-effective and widely used. | Can be slower than aminium-based reagents; potential for side reactions if not optimized. |

| HBTU/DIPEA | An aminium-based phosphonium (B103445) salt that forms the HOBt ester in situ. | Fast, efficient, and reliable for most sequences. | DIPEA can sometimes induce racemization with sensitive residues. chempep.com |

| HATU/DIPEA | An aminium salt containing the more reactive HOAt moiety. | Highly efficient, especially for sterically hindered or "difficult" couplings. luxembourg-bio.comnih.gov | More expensive than HBTU. |

| PyBOP/DIPEA | A phosphonium-based reagent similar to HBTU. | Potent activator suitable for bulky amino acids. chempep.com | Byproducts can be more difficult to wash away. |

The synthesis begins with the loading of the first amino acid, often Fmoc-Thr(tBu)-OH, onto a solid support. The choice of resin is critical and depends on the desired C-terminus of the final peptide. For C-terminal acids, 2-chlorotrityl chloride (2-CTC) resin is frequently used, as it allows for mild cleavage conditions that keep side-chain protecting groups intact. peptide.compeptide.com Wang resin is another common choice for synthesizing C-terminal acids, though it requires stronger acid for cleavage. ajpamc.com

A typical loading procedure for Wang resin involves activating Fmoc-Thr(tBu)-OH with DIC in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ekb.eg Once the first residue is attached, the peptide chain is elongated through sequential cycles of Fmoc deprotection and coupling of the subsequent amino acids. Monitoring tools like the Kaiser test can be used to confirm the completion of each coupling step, although false negatives can occur in aggregated sequences. luxembourg-bio.com

Performance in Challenging and Difficult Coupling Sequences

The effectiveness of a coupling strategy is most evident when synthesizing "difficult sequences," which are prone to issues like steric hindrance and inter- or intra-chain aggregation. luxembourg-bio.comnih.gov

The bulky tert-butyl protecting group on the threonine side-chain, combined with the beta-branching of the amino acid itself, creates significant steric hindrance. This can slow down the coupling reaction and lead to incomplete acylation, resulting in deletion sequences in the final product. The use of potent benzotriazole-based activating reagents like HATU is crucial for overcoming this steric barrier and driving the reaction to completion. luxembourg-bio.comnih.gov

Peptide chain aggregation, where the growing peptide folds back on itself or interacts with neighboring chains, can block the N-terminal amine, preventing further elongation. This is a sequence-dependent phenomenon that is a major cause of synthesis failure. While Fmoc-Thr(tBu)-Bt itself does not prevent aggregation, its efficient and rapid coupling mediated by powerful activators ensures that the acylation step is completed before significant aggregation can occur, which is critical for success. In extremely difficult cases, special techniques like the use of pseudoproline dipeptides or depsipeptides may be required to disrupt aggregation. luxembourg-bio.comnih.gov

The choice and purity of the activated amino acid directly influence the yield and purity of the final peptide, especially in the synthesis of long sequences (over 30-50 amino acids). nih.govaltabioscience.com Incomplete coupling at the Thr(tBu) position leads to a truncated peptide that can be difficult to separate from the target full-length peptide.

The purity of the Fmoc-Thr(tBu)-OH building block is paramount. Contaminants such as free amino acid or acetic acid can lead to double insertions or chain termination, respectively, severely impacting the purity of the crude product. sigmaaldrich.com A study on the synthesis of Glucagon demonstrated that using purified Fmoc-amino acids increased the purity of the crude peptide from 53.49% to 68.08%, a significant improvement of over 14.5%. ajpamc.com This highlights the necessity of high-quality reagents for achieving acceptable yields and purities in complex syntheses.

Table 2: Impact of Building Block Purity on Glucagon Synthesis

| Synthesis Condition | Crude Peptide Purity | Purity Increase | Reference |

|---|---|---|---|

| Synthesized with standard Fmoc-amino acids | 53.49% | N/A | ajpamc.com |

Versatility in Automated and High-Throughput Peptide Synthesis Systems

The Fmoc/tBu chemistry, including the in situ activation of Fmoc-Thr(tBu)-OH with benzotriazole reagents, is exceptionally well-suited for automation. nih.govekb.eg Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling with high precision and reproducibility. The reliability of coupling reagents like HBTU and HATU is a key reason for their widespread adoption in these systems. beilstein-journals.org

Modern automated systems often incorporate microwave irradiation to accelerate both the deprotection and coupling steps. ekb.eg Microwave energy can enhance the efficiency of coupling sterically hindered residues like Thr(tBu), reducing reaction times from hours to minutes and improving yields. This acceleration is particularly valuable in high-throughput synthesis platforms used for generating large peptide libraries for drug discovery and screening purposes. The robust nature of benzotriazole-activated Fmoc-Thr(tBu) coupling makes it a reliable choice for these demanding applications. nih.govekb.eg

Synthesis of Complex and Modified Peptides Containing Threonine

The incorporation of threonine, a hydroxyl-containing amino acid, is critical for the synthesis of many biologically active peptides. The use of Fmoc-Thr(tBu)-OH and its activated forms is pivotal for creating complex peptides, including those rich in threonine or modified at the C-terminus, and for systematic studies of peptide function.

The synthesis of peptides with multiple threonine residues can be challenging due to the potential for intra-chain hydrogen bonding and aggregation of the growing peptide chain on the solid support. sigmaaldrich.com While Fmoc-Thr(tBu)-OH is commonly used, the bulky tert-butyl (tBu) protecting groups can sometimes contribute to steric hindrance or aggregation issues in very long or dense sequences. cblpatras.gr Research has shown that in the synthesis of a deca-serine peptide, the use of tBu side-chain protection made the N-terminal Fmoc group difficult to remove, a problem that could also manifest in threonine-rich sequences. cblpatras.gr To mitigate these effects, alternative strategies such as the use of Trityl (Trt) or Tetrahydropyranyl (THP) side-chain protection may be considered, as they can improve the solvation of the peptide-resin complex. sigmaaldrich.comiris-biotech.de THP-protected building blocks, in particular, may impart greater solubility to the resulting peptide chain than their tBu- or Trt-protected counterparts. iris-biotech.de

The synthesis of peptide alcohols, where the C-terminal carboxylic acid is reduced to a primary alcohol, is a significant modification used to create analogues of clinically important peptides. Fmoc-Thr(tBu)-ol, the alcohol form of the protected amino acid, can be attached to a resin to initiate the synthesis. A general and practical method involves using specialized resins like Rink, Ramage, or Sieber-chloride resins for the straightforward Fmoc/tBu synthesis of peptide alcohols starting from a pre-loaded resin. researchgate.net For example, the synthesis of reduced octreotide, a peptide alcohol, was accomplished using an Fmoc-Thr(tBu)-ol-Rink-PS resin. researchgate.netresearchgate.net This methodology allows for the efficient assembly of the peptide chain, followed by cleavage from the resin to yield the desired peptide alcohol. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to drug discovery and peptide engineering, providing insights into how specific amino acids contribute to a peptide's biological activity. Fmoc-Thr(tBu)-OH is an essential reagent for these studies, enabling the precise replacement or modification of residues within a peptide sequence.

Researchers have synthesized numerous peptide analogues to probe their mechanisms of action. For instance, in an investigation of new LVV- and VV-hemorphin-7 analogues as potential anticonvulsant agents, Nα-Fmoc-Thr(t-Bu)-OH was used as one of the key protected amino acids to build the peptide chains for subsequent biological evaluation. researchgate.net Similarly, SAR studies of the lipopeptide antibiotic laterocidine involved the synthesis of various analogues using Fmoc-Thr(tBu)-OH, which provided valuable insights into its mode of action against microbial infections. acs.org The synthesis of neuropeptide S (NPS) analogues also utilized Fmoc-Thr(tBu)-OH to assemble the peptide backbone, allowing for the substitution of other residues to understand receptor recognition mechanisms. ingentaconnect.com These studies underscore the reliability of the Fmoc-Thr(tBu) building block in producing high-purity peptides necessary for sensitive biological assays and for clarifying the functional role of threonine residues.

Role of Protecting Groups and Resin Compatibility in SPPS

The success of Fmoc-based SPPS relies on an orthogonal protection scheme, where the Nα-Fmoc group is removed under basic conditions while the side-chain protecting groups and the resin linker remain stable. iris-biotech.decsic.es The choice of side-chain protection for threonine is critical for preventing unwanted side reactions and ensuring the integrity of the final peptide.

The tert-butyl (tBu) ether is the most common side-chain protecting group for threonine in Fmoc/tBu SPPS. peptide.compeptide.com Its primary advantage is its stability under the basic conditions required for the repetitive cleavage of the Nα-Fmoc group. iris-biotech.dechempep.com The Fmoc group is typically removed using a 20% solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.desigmaaldrich.com The tBu group is completely stable to this treatment, preventing the exposure of the threonine hydroxyl group, which could otherwise lead to side reactions like O-acylation during subsequent coupling steps. iris-biotech.de

The tBu group remains on the side chain throughout the synthesis and is cleaved simultaneously with the peptide's release from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com The steric bulk of the tBu group also provides a degree of protection against base-catalyzed side reactions such as aspartimide formation when adjacent to an aspartic acid residue. chempep.com

Orthogonality in protecting groups allows for the selective removal of one type of group without affecting others, enabling complex synthetic strategies like on-resin cyclization or side-chain modification. iris-biotech.decsic.es While the Fmoc/tBu strategy is the most common orthogonal pair, other protecting groups can be used in combination to achieve different outcomes. iris-biotech.de

For the threonine side chain, the Trityl (Trt) group is a key alternative to the tBu group. peptide.compeptide.com The primary difference lies in their acid lability. The tBu group requires strong TFA (typically 95%) for removal, whereas the Trt group is much more acid-labile and can be cleaved with very mild acid conditions, such as 1% TFA in dichloromethane (B109758) (DCM). cblpatras.griris-biotech.desigmaaldrich.com

This difference in lability allows for an orthogonal strategy where a Thr(Trt) residue can be selectively deprotected on the resin while other residues protected with tBu groups (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Tyr(tBu)) remain intact. cblpatras.grsigmaaldrich.com This is highly useful for site-specific modifications of the threonine side chain, such as phosphorylation or glycosylation, before the final cleavage of the peptide from the resin. peptide.com

Furthermore, Trt protection can be advantageous in the synthesis of "difficult" sequences, such as those prone to aggregation. The bulkier Trt group can sometimes improve solvation and prevent incomplete Fmoc deprotection, which has been observed in some sequences containing Thr(tBu). sigmaaldrich.comcblpatras.gr However, the increased bulk of the Trt group can also be a disadvantage in other contexts.

| Feature | tBu (tert-Butyl) Group | Trt (Trityl) Group |

| Chemical Structure | Ether derived from tert-butanol | Ether derived from triphenylmethanol |

| Deprotection Condition | Strong acid: ~95% TFA in H₂O with scavengers iris-biotech.dethermofisher.com | Mild acid: 1-5% TFA in DCM; readily cleaved by 95% TFA cblpatras.grsigmaaldrich.com |

| Stability to Fmoc Removal | Stable to 20% piperidine in DMF iris-biotech.dechempep.com | Stable to 20% piperidine in DMF iris-biotech.de |

| Orthogonality | Orthogonal to Fmoc group. Part of the standard Fmoc/tBu strategy. iris-biotech.de | Orthogonal to both Fmoc and tBu groups. Allows selective side-chain deprotection. cblpatras.grsigmaaldrich.com |

| Use in Difficult Sequences | May contribute to aggregation or incomplete deprotection in some long/hydrophobic sequences. cblpatras.gr | Can improve solvation and prevent aggregation; may be beneficial for difficult sequences. sigmaaldrich.comcblpatras.gr |

| Primary Application | Standard side-chain protection for routine SPPS. peptide.compeptide.com | Synthesis of side-chain modified peptides (e.g., phosphorylation, glycosylation), protected fragments, and difficult sequences. cblpatras.grpeptide.com |

Solution Phase Synthesis and Other Chemical Transformations Involving Fmoc Thr Tbu Bt

Application in Solution-Phase Peptide Couplings for Fragment Condensation

The condensation of protected peptide fragments in solution is a key strategy for the synthesis of large peptides and small proteins. nih.gov The use of pre-activated amino acid derivatives like Fmoc-Thr(tBu)-Bt is particularly advantageous in this context, offering control and efficiency. The benzotriazole (B28993) ester of Fmoc-Thr(tBu)-OH is a stable, isolable intermediate, which can be prepared from the corresponding N-protected α-amino acid. semanticscholar.org

The primary advantage of using this compound lies in its high reactivity, which allows for rapid and clean coupling reactions. Unlike in situ activation methods that involve generating the active species in the reaction mixture, the use of a stable, pre-activated ester minimizes the formation of side products. embrapa.brchempep.com

Research highlights the superior efficiency of the benzotriazole ester compared to other threonine derivatives used in peptide synthesis. The pre-activated nature of this compound significantly reduces coupling times, a critical factor for maintaining the stereochemical integrity of the amino acids and for the successful synthesis of long or "difficult" peptide sequences. rsc.org For instance, the active ester Fmoc-Thr(tBu)-OBt, formed from HOBt, is known to be stable for a period, but begins to hydrolyze after approximately three hours, which can affect coupling efficiency. rsc.org The use of the isolated this compound circumvents issues related to the stability of in situ generated active species.

| Derivative | Activation Group | Coupling Time | Purity (%) | Primary Application |

|---|---|---|---|---|

| Fmoc-Thr(tBu)-OH | HOBt/DIC | 2–4 hours | 85–90 | Standard SPPS |

| Fmoc-Thr(tBu)-OPfp | Pfp ester | 1–2 hours | 90–95 | Long-term storage |

| This compound | Bt ester | 30–60 minutes | 95–99 | Automated synthesis, Fragment condensation |

Table 1. Comparative analysis of different activated threonine derivatives in peptide synthesis.

The data demonstrates that this compound offers a combination of rapid reaction kinetics and high product purity, making it an excellent choice for controlled solution-phase fragment condensation where reaction conditions need to be finely managed.

For the synthesis of therapeutic peptides and other commercial applications, the scalability of the synthetic process is a paramount concern. The efficiency of this compound is a significant asset in this regard. The rapid coupling times associated with this reagent can shorten production cycles, which is favorable for large-scale manufacturing. uq.edu.au

The synthesis of this compound itself is a high-yielding process. N-Fmoc-α-amino acids are smoothly converted into stable, crystalline N-(Fmoc-α-aminoacyl)benzotriazoles. semanticscholar.org Specifically, the reaction of Fmoc-L-Thr(tBu)-OH yields Fmoc-L-Thr(tBu)-Bt in an 80% yield. semanticscholar.org The stability and crystalline nature of the product simplify its purification, handling, and storage, which are important logistical considerations for industrial-scale operations. semanticscholar.org This contrasts with in situ methods, which can be more complex to manage and monitor on a large scale.

Non-Peptide Acylation Reactions Utilizing the Benzotriazole Activation

The utility of N-acylbenzotriazoles, including this compound, extends beyond peptide chemistry. The activated carbonyl group is a potent acylating agent for a variety of nucleophiles. semanticscholar.orgresearchgate.net These reagents have been successfully employed for N-acylation, S-acylation, and C-acylation reactions. semanticscholar.org

N-(Fmoc-α-aminoacyl)benzotriazoles are effective reagents for the synthesis of chiral α-(N-Fmoc-amino)acid amides. Research has shown that compounds like Fmoc-L-Val-Bt react with chiral amines, such as L-α-methylbenzylamine and D-α-methylbenzylamine, to produce the corresponding amides in good yields (66-74%) with no detectable racemization. semanticscholar.org This preservation of chirality is crucial for applications in asymmetric synthesis and the development of chiral auxiliaries. The reaction proceeds smoothly in a solvent like THF at room temperature. semanticscholar.org Given the similar reactivity profile, this compound is expected to perform comparably in such transformations.

| Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Fmoc-L-Val-OH | Fmoc-L-Val-Bt | 84 | 148.3-149.8 |

| Fmoc-L-Thr(tBu)-OH | Fmoc-L-Thr(tBu)-Bt | 80 | 62.2-65.0 |

| Fmoc-L-Lys(Boc)-OH | Fmoc-L-Lys(Boc)-Bt | 75 | 138.4-140.6 |

| Fmoc-L-Glu(OtBu)-OH | Fmoc-L-Glu(OtBu)-Bt | 81 | 65.5-67.6 |

| Fmoc-L-Ser(tBu)-OH | Fmoc-L-Ser(tBu)-Bt | 70 | 91.7-92.4 |

Table 2. Synthesis of various N-(Fmoc-α-aminoacyl)benzotriazoles from their corresponding N-Fmoc-α-amino acids. semanticscholar.org

The application of N-acylbenzotriazoles for N-acylation is well-established. semanticscholar.org They are capable of acylating a broad range of amines, including primary, secondary, and even tertiary amines, to form the corresponding amides. The high reactivity of the benzotriazole leaving group facilitates these transformations under mild conditions, often at room temperature. This versatility makes this compound a useful tool for introducing the protected threonine moiety onto various amine-containing molecules in diverse synthetic contexts. semanticscholar.org

Thiol esters are important intermediates in synthetic organic chemistry, notably for their role in native chemical ligation (NCL), a powerful method for protein synthesis. rsc.org N-acylbenzotriazoles have been identified as effective reagents for S-acylation, providing a direct route to thiol esters from thiols. semanticscholar.org The reaction involves the nucleophilic attack of a thiol on the activated carbonyl of the N-acylbenzotriazole, displacing the benzotriazole group. This application allows this compound to be used in the preparation of Fmoc-Thr(tBu)-thioesters, which can serve as building blocks for the synthesis of modified peptides and proteins. semanticscholar.orgmdpi.com

C-Acylation for Ketone Preparation

The activated nature of the benzotriazole leaving group in N-(9-Fluorenylmethoxycarbonyl)-L-threonine(tert-butyl ether)-N'-benzotriazolyl ester, commonly known as this compound, renders it a versatile reagent for C-acylation reactions to form ketones. umich.edusemanticscholar.org This transformation is a key application for the broader class of N-acylbenzotriazoles, which are recognized as effective acylating agents for the synthesis of ketones, diketones, and β-ketosulfones. umich.edusemanticscholar.org

Detailed research findings, particularly from the work of Katritzky et al., have established that stable and easily accessible N-acylbenzotriazoles, including those derived from N-protected α-amino acids, react efficiently with organometallic reagents. thieme-connect.comacs.orgresearchgate.net Specifically, Grignard reagents and heteroaryllithium reagents have been successfully employed to react with N-acylbenzotriazoles, affording the corresponding ketones in good to excellent yields. thieme-connect.comacs.orgresearchgate.net

The reaction proceeds via the nucleophilic attack of the organometallic reagent on the activated carbonyl carbon of the Fmoc-aminoacyl benzotriazole. The benzotriazolyl group functions as an excellent leaving group, facilitating the formation of the new carbon-carbon bond and yielding the desired ketone. This methodology is advantageous as N-acylbenzotriazoles are generally stable, crystalline solids that are easier to handle than the corresponding highly reactive acyl chlorides. semanticscholar.orgthieme-connect.com The use of N-(Fmoc-α-aminoacyl)benzotriazoles, such as this compound, allows for the synthesis of chiral N-protected α-amino ketones with retention of stereochemical integrity. researchgate.net

The general scheme for this transformation involves the reaction of this compound with a Grignard reagent (R-MgX) in an appropriate solvent like tetrahydrofuran (B95107) (THF). The process is highly efficient for producing complex and functionally diverse ketones. thieme-connect.comacs.org

Table 1: Representative C-Acylation Reactions for Ketone Synthesis

This table illustrates the expected products from the C-acylation reaction between this compound and various Grignard reagents, based on established methodologies for N-acylbenzotriazoles. thieme-connect.comacs.org

| Entry | Grignard Reagent (R-MgX) | R Group | Expected Ketone Product |

| 1 | Methylmagnesium bromide (CH₃MgBr) | Methyl | (4S,5R)-5-(tert-Butoxy)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-oxohexan-2-one |

| 2 | Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | (3S,4R)-4-(tert-Butoxy)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-phenyl-2-oxobutan-1-one |

| 3 | Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | (4S,5R)-5-(tert-Butoxy)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-oxoheptan-2-one |

| 4 | Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | (5S,6R)-6-(tert-Butoxy)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)hept-1-en-4-one |

Advanced Analytical and Characterization Methodologies Relevant to Fmoc Thr Tbu Bt Research

Mass Spectrometry-Based Characterization (e.g., ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and characterization of synthetic molecules like Fmoc-Thr(tBu)-Bt. rsc.orgresearchgate.net This technique provides valuable information on the molecular weight and fragmentation patterns of the compound, which are crucial for confirming its structure.

In the context of Fmoc-protected amino acids, ESI-MS/MS reveals characteristic fragmentation patterns. niscpr.res.in A notable fragmentation pathway involves a McLafferty-type rearrangement, which can be observed in both positive and negative ion modes. nih.gov For Fmoc-protected dipeptides, collision-induced dissociation (CID) of the protonated molecules often yields significant b-ions, which are indicative of the peptide backbone cleavage. nih.gov The specific fragmentation patterns can help differentiate between isomeric peptides. nih.gov

A unique rearrangement reaction has been observed for N-terminal protected amino acids, including Fmoc-protected derivatives, using ESI-MS/MS. niscpr.res.in This reaction proceeds through a five-membered ring transition state and is influenced by the presence of a free C-terminal carboxyl group. niscpr.res.in

Mass spectrometry is an indispensable tool for monitoring the progress of solid-phase peptide synthesis (SPPS). nih.gov It allows for the rapid identification of the desired product and any potential byproducts or incomplete reactions. ias.ac.inresearchgate.net For instance, discrepancies between the expected and measured molecular weights can indicate errors in the synthesis, such as incomplete deprotection or coupling steps. nih.gov By analyzing the mass spectra at various stages of the synthesis, chemists can ensure the integrity of the growing peptide chain. nih.govias.ac.in

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are central to both the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most prominent of these techniques.

HPLC is widely used for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of synthetic compounds. teledynelabs.comthermofisher.comsigmaaldrich.com Preparative HPLC is employed to isolate and purify significant quantities of the target compound from a reaction mixture. teledynelabs.comevotec.com Analytical HPLC, on the other hand, is used to determine the purity of the isolated compound by separating it from any remaining impurities. thermofisher.com

In the context of Fmoc-amino acids, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. rsc.org The purity of commercially available Fmoc-Thr(tBu)-OH is often determined to be ≥98.0% by HPLC. sigmaaldrich.com

Table 1: Comparison of Analytical and Preparative HPLC

| Feature | Analytical HPLC | Preparative HPLC |

| Goal | Quantify and qualify components | Isolate and purify compounds |

| Sample Size | Small | Large |

| Column Size | Smaller diameter | Larger diameter |

| Flow Rate | Lower | Higher |

The stereochemical purity of amino acid derivatives is critical, especially in peptide synthesis, as the biological activity of peptides is highly dependent on their stereochemistry. Chiral HPLC is a specialized technique used to separate enantiomers and assess the enantiomeric purity of chiral compounds like this compound. phenomenex.comphenomenex.com

For N-Fmoc protected amino acids, polysaccharide-based chiral stationary phases (CSPs) are often used in reversed-phase mode to achieve enantioseparation. phenomenex.comphenomenex.com The use of acidic additives like trifluoroacetic acid or formic acid with organic modifiers such as acetonitrile (B52724) or methanol (B129727) is common. phenomenex.com Successful baseline resolution of most common Fmoc-protected α-amino acids has been reported using these methods. phenomenex.comphenomenex.com Macrocyclic glycopeptide-based CSPs are also effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.com

It has been noted that under certain liquid chromatographic conditions, the enantiomers of Fmoc-Thr(tBu)-OH may be difficult to separate. nih.gov

Spectroscopic Methods for Comprehensive Structural Confirmation

While mass spectrometry and chromatography provide crucial information, a comprehensive structural confirmation of this compound requires the use of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would provide detailed information about the molecular structure, including the connectivity of atoms and the presence of specific functional groups. The characteristic ultraviolet absorption of the Fmoc group is also utilized to monitor and control reactions during peptide synthesis. seplite.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rockymountainlabs.comnsf.gov For a complex molecule like Fmoc-Thr(tBu)-OH, FTIR analysis is crucial for verifying the presence of its key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the tert-butyl (tBu) ether group, and the carboxylic acid and backbone structure of the threonine residue. researchgate.net

The FTIR spectrum of Fmoc-Thr(tBu)-OH is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Each functional group exhibits a characteristic absorption range, allowing for a detailed structural assessment.

Key FTIR Absorption Bands for Fmoc-Thr(tBu)-OH:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3310-3350 |

| C-H (Aromatic) | Stretching | 3050-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Urethane) | Stretching | 1680-1720 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Stretching | 1050-1150 |

Data compiled from general FTIR functional group correlation tables and analysis of similar compounds. instanano.com

The presence of the Fmoc group is typically confirmed by the characteristic aromatic C-H and C=C stretching vibrations, in addition to the urethane (B1682113) C=O stretch. researchgate.net The tert-butyl group is identified by its characteristic C-H bending and C-O ether stretching frequencies. The threonine backbone is evidenced by the N-H stretching of the protected amine and the broad O-H and C=O stretching of the carboxylic acid group.

Circular Dichroism (CD) for Conformational Studies (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exceptionally sensitive to the secondary structure of chiral molecules, particularly peptides and proteins. While CD spectroscopy is not typically used to analyze the Fmoc-Thr(tBu)-OH monomer itself in terms of conformation, it is a vital tool for studying the conformational properties of peptides synthesized using this amino acid derivative. nih.govacs.org

When Fmoc-Thr(tBu)-OH is incorporated into a peptide chain, the resulting peptide's secondary structure—such as α-helices, β-sheets, and random coils—can be investigated using CD spectroscopy. The distinct chiral environment of the peptide backbone gives rise to characteristic CD spectra for different structural motifs.

Characteristic CD Signals for Peptide Secondary Structures:

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

Future Directions and Emerging Research Avenues for Fmoc Thr Tbu Bt

Development of Enhanced Benzotriazole-Based Activating Systems

The benzotriazole (B28993) moiety is central to the reactivity of Fmoc-Thr(tBu)-Bt, but it is also a key target for modification to overcome current limitations in peptide synthesis. google.comresearchgate.net The drive for greater efficiency, reduced side reactions, and improved performance under challenging conditions fuels the development of next-generation activating systems.

The core structure of 1-hydroxybenzotriazole (B26582) (HOBt), from which the '-Bt' ester is derived, can be chemically altered to fine-tune its electronic and steric properties. Research in this area aims to create derivatives that offer superior performance compared to the classical HOBt-based esters.

Electron-Withdrawing Groups: Introducing electron-withdrawing groups onto the benzotriazole ring can increase the leaving group potential of the oxybenzotriazole moiety, leading to faster acylation rates. For example, the development of reagents based on 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) has led to coupling agents like HCTU, which show enhanced reactivity. google.com Future work could focus on systematically synthesizing and evaluating a series of halogenated or nitrated benzotriazole esters of Fmoc-Thr(tBu) to identify a derivative with optimal reactivity and minimal racemization.

Aza-Benzotriazoles: The substitution of a carbon atom for a nitrogen atom in the benzene (B151609) ring of HOBt gives 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The corresponding activating agents, such as HATU, have demonstrated superior performance, particularly in reducing racemization during the coupling of sensitive amino acids. google.com The nitrogen atom is thought to act as a neighboring group, facilitating the aminolysis of the active ester. The development and characterization of an Fmoc-Thr(tBu)-7-azabenzotriazolyl ester represents a logical next step, potentially offering higher coupling efficiencies and stereochemical purity. beilstein-journals.org

Safety Enhancements: A significant driver for modifying benzotriazole-based reagents is the inherent explosive risk associated with HOBt and its derivatives. google.com Research into safer alternatives has led to the development of additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). creative-peptides.com Future investigations could explore the synthesis of an analogous Fmoc-Thr(tBu)-Oxyma ester, aiming to combine the benefits of pre-activation with a superior safety profile.

| Activating Moiety | Common Reagent Example | Key Advantage | Potential Future Application for Fmoc-Thr(tBu) |

| 1-Hydroxybenzotriazole (HOBt) | HBTU, TBTU | Well-established, effective | Baseline for comparison |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | HATU, PyAOP | Reduced racemization, higher efficiency google.com | Synthesis of Fmoc-Thr(tBu)-At for sensitive couplings |

| 6-Chloro-1-hydroxybenzotriazole | HCTU | Increased reactivity google.com | Fmoc-Thr(tBu)-6-Cl-Bt for sterically hindered couplings |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | COMU | Enhanced safety, high reactivity creative-peptides.com | Development of a safer Fmoc-Thr(tBu)-Oxyma ester |

The synergy between the N-terminal protecting group (Fmoc), the side-chain protecting group (tBu), and the activating group (Bt) is crucial for successful peptide synthesis. iris-biotech.de Future research could explore alternatives to this established combination to address specific synthetic challenges.

Alternative Base-Labile Groups: While the Fmoc group is dominant, its hydrophobicity can contribute to peptide aggregation during solid-phase peptide synthesis (SPPS). publish.csiro.au Research into more hydrophilic, base-labile protecting groups could yield derivatives of Thr(tBu)-Bt that perform better in the synthesis of long or aggregation-prone sequences.

Orthogonal Systems: The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its orthogonality. iris-biotech.dealtabioscience.com However, for complex peptides requiring specific side-chain modifications, additional orthogonal protecting groups are needed. Future work could involve creating pre-activated benzotriazole esters of threonine with alternative side-chain protection, such as photolabile or enzyme-labile groups, allowing for selective deprotection and modification of the threonine hydroxyl group at specific points in the synthesis.

Computational and Theoretical Studies

The use of computational chemistry is transitioning from a retrospective analytical tool to a predictive powerhouse in peptide science. mdpi.com Applying these methods to this compound can provide unprecedented insight into its behavior and guide the rational design of improved synthetic protocols.

Understanding the precise pathway of the coupling reaction at the atomic level is fundamental to controlling it. Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to map out the entire reaction coordinate. acs.org

Transition State Analysis: By calculating the structures and energies of the transition states for both the desired coupling reaction and potential side reactions (like racemization or aspartimide formation in relevant sequences), researchers can identify the key factors that control reaction outcomes. acs.orgnih.gov For this compound, this could involve modeling the aminolysis of the ester bond and identifying the interactions that stabilize the transition state leading to the correct peptide bond.

Solvent and Additive Effects: The reaction environment significantly impacts coupling efficiency. Computational models can simulate the explicit interactions between this compound, the incoming amine, and various solvent molecules or additives (like bases or catalysts). This can explain why certain solvents are superior and could lead to the discovery of new, more effective solvent systems or catalytic additives. rsc.org

A major goal of computational peptide chemistry is to predict the success of a coupling reaction before it is attempted in the lab. This is particularly important for "difficult" couplings, which are prone to failure or side reactions.

Machine Learning and Deep Learning: By training algorithms on large datasets of experimental coupling outcomes, it is possible to create models that predict the efficiency of a given reaction. mdpi.comamidetech.com A model could be developed specifically for benzotriazole active esters, taking into account the structures of the N-protected amino acid and the N-terminal of the peptide chain. Such a model could predict the coupling yield of this compound onto a specific peptide sequence, allowing for proactive optimization of reaction conditions. amidetech.com

Predicting Racemization: The stereochemical integrity of the amino acid is paramount. Computational methods can be used to calculate the energy barrier for racemization via the formation of a 5(4H)-oxazolone intermediate. By comparing this barrier to the barrier for the desired coupling reaction, the risk of epimerization can be quantified. acs.org This would be invaluable for optimizing conditions to ensure the chiral purity of the final peptide when using this compound.

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states of coupling and side reactions. acs.org | Identification of factors controlling stereoselectivity; rational design of catalysts. |

| Molecular Dynamics (MD) | Simulating the behavior of the reagent and peptide in different solvent environments. mdpi.com | Optimization of solvent systems for improved solubility and reactivity. |

| Machine Learning (ML) / Deep Learning | Training models on experimental data to forecast reaction success. amidetech.com | Prediction of coupling efficiency for this compound with various peptide sequences. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of the reactive center within the larger system environment. | Detailed understanding of enzyme-mimicking catalytic mechanisms. |

Innovative Applications in Chemical Biology and Material Science

The unique properties of the Fmoc group and the threonine residue can be leveraged for applications beyond linear peptide synthesis. The self-assembly characteristics of Fmoc-amino acids are a particularly rich area for future exploration. researchgate.netrsc.org

Hydrogel Formation for Tissue Engineering: Fmoc-modified amino acids are known to self-assemble into nanofibers that can form hydrogels, mimicking the extracellular matrix. researchgate.netmdpi.com The hydroxyl group of the threonine residue in this compound (after side-chain deprotection) offers a potential site for further functionalization or for specific interactions within a hydrogel network. Future research could investigate the self-assembly of deprotected Fmoc-Thr to create biocompatible scaffolds for cell culture or regenerative medicine.

Drug Delivery Systems: The self-assembly of Fmoc-amino acid derivatives into nanostructures like fibers or nanoparticles presents opportunities for creating novel drug delivery vehicles. acs.org Fmoc-Thr could be co-assembled with a therapeutic agent, with the resulting nanostructure providing controlled release. The threonine residue could also be used to attach targeting ligands to direct the nanoparticle to specific cells or tissues.

Bio-Templating and Nanomaterial Synthesis: The ordered structures formed by the self-assembly of Fmoc-amino acids can be used as templates for the synthesis of inorganic nanomaterials. rsc.org The hydroxyl groups along a self-assembled Fmoc-Thr nanofiber could act as nucleation sites for the growth of materials like silica (B1680970) or titania, creating highly ordered hybrid organic-inorganic nanowires with potential applications in catalysis or electronics.

Fluorescent Probes and Biosensors: The threonine side chain could be chemically modified with a fluorescent reporter group. The resulting Fmoc-Thr(Fluorophore)-Bt could be incorporated into a peptide sequence designed to be a substrate for a specific enzyme, such as a kinase or protease. nih.gov Cleavage or modification of the peptide by the enzyme would result in a change in the fluorescence signal, creating a powerful tool for studying biological processes.

Strategies for Sustainable and Efficient Chemical Synthesis

As the demand for synthetic peptides grows for both research and industrial applications, there is an increasing focus on developing greener and more efficient manufacturing processes.

The need to synthesize and screen large numbers of peptides for drug discovery and other research has driven the development of automated and miniaturized synthesis platforms. Modern automated peptide synthesizers, such as the Prelude X or CEM LibertyBlue, utilize pre-programmed protocols for Fmoc/tBu chemistry, enabling the reliable and unattended synthesis of peptides incorporating building blocks like this compound. rsc.orgbiorxiv.org Microwave-assisted SPPS has emerged as a key technology to accelerate synthesis, reducing reaction times for coupling and deprotection steps by up to 90%. unt.edu

Miniaturization strategies allow for the parallel synthesis of hundreds of peptides while minimizing reagent and solvent consumption. mdpi.com The "tea bag" method, for example, involves enclosing the resin for each unique peptide in a porous bag, allowing common washing and deprotection steps to be performed simultaneously for all bags in a single vessel. mdpi.com Further miniaturization is achieved by using smaller resin beads, which increases the diversity of a peptide library that can be synthesized per unit mass and allows for screening using methods like flow cytometry. unt.edu These automated and miniaturized protocols are crucial for high-throughput synthesis at the research scale, making the exploration of new peptide sequences more efficient and cost-effective. unt.edumdpi.com

Q & A

Q. What are the optimal synthetic methodologies for incorporating Fmoc-Thr(tBu)-Bt into solid-phase peptide synthesis (SPPS)?